REACTION_SMILES
|
[Br:6][c:7]1[cH:8][c:9]2[cH:10][cH:11][c:12]([O:17][CH3:18])[cH:13][c:14]2[cH:15][cH:16]1.[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:1][CH2:2][CH2:3][CH2:4][Li:5].[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[ClH:24].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23]>>[c:7]1([CH:20]=[O:19])[cH:8][c:9]2[cH:10][cH:11][c:12]([O:17][CH3:18])[cH:13][c:14]2[cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2cc(Br)ccc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2cc(C=O)ccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |